(4Z)-5-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4Z)-5-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-5-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The reaction conditions may include:
- Solvents: Ethanol, methanol, or acetonitrile
- Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
- Temperature: Reflux conditions or room temperature
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and purification systems is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazolone derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Receptor Binding: May interact with biological receptors to modulate physiological responses.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (4Z)-5-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or bind to receptors, leading to changes in cellular signaling pathways. The specific molecular targets and pathways depend on the biological context and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
Phenylpyrazolones: Compounds with similar core structures but different substituents.
Morpholine Derivatives: Compounds containing the morpholine ring with various functional groups.
Uniqueness
The uniqueness of (4Z)-5-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C24H28N4O3 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-4-[C-methyl-N-(2-morpholin-4-ylethyl)carbonimidoyl]-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C24H28N4O3/c1-18(25-12-13-27-14-16-31-17-15-27)22-23(19-8-10-21(30-2)11-9-19)26-28(24(22)29)20-6-4-3-5-7-20/h3-11,26H,12-17H2,1-2H3 |
InChI Key |
MYAOSMJWFRYDCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCN1CCOCC1)C2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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